4-(3-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(3-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid: is an organic compound with the molecular formula C14H8FNO3. This compound is characterized by the presence of a cyano group, a fluorine atom, and a hydroxybenzoic acid moiety. It is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-cyano-2-fluorophenylboronic acid.
Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 3-hydroxybenzoic acid under palladium catalysis.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 4-(3-Cyano-2-fluorophenyl)-3-ketobenzoic acid.
Reduction: Formation of 4-(3-Amino-2-fluorophenyl)-3-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 3-Cyano-4-fluorobenzoic acid
- 4-(2-Cyano-3-fluorophenyl)benzoic acid
- 4-(3-Cyano-2-fluorophenyl)nicotinic acid
Comparison:
- Uniqueness: 4-(3-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxy group and a cyano group on the aromatic ring, which imparts distinct chemical reactivity and biological activity.
- Chemical Properties: The combination of these functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-(3-cyano-2-fluorophenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-13-9(7-16)2-1-3-11(13)10-5-4-8(14(18)19)6-12(10)17/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUSAUNTIWAQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689829 |
Source
|
Record name | 3'-Cyano-2'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-01-3 |
Source
|
Record name | 3'-Cyano-2'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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